4-Chloro-2-(phenylamino)benzoic acid
Overview
Description
4-Chloro-2-(phenylamino)benzoic acid is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intramolecular Charge Transfer : 4-(N-phenylamino)benzoic acid (PhABA), a related compound, shows strong Stokes-shifted fluorescence in aprotic polar solvents due to its intramolecular charge transfer (ICT) character. This is useful in understanding the electron donor properties of anilino moieties compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).
Photodecomposition Studies : Ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, leads to dechlorination and formation of hydroxybenzoic acids and benzoic acid itself. This finding is significant in environmental chemistry and pollution control (Crosby & Leitis, 1969).
Thermal and Spectral Analysis : Chloro compounds of 4-(butylamino) benzoic acid with cobalt, nickel, and copper exhibit distinct thermal behaviors and structural properties, contributing to the understanding of these metals' coordination chemistry (Allan et al., 1991).
Mechanism of H2O Loss in Mass Spectrometry : The study of 2-(phenylamino)benzoic acid reveals a mechanism for water loss in mass spectrometry, critical for understanding molecular fragmentation patterns (Ramana & Srinivas, 1984).
Synthesis of Chemical Derivatives : Research includes the synthesis of various chemical derivatives from phenylamino benzoic acids, showing the compound's versatility in organic synthesis (Peet & Sunder, 1976).
Corrosion Inhibition : Derivatives of phenylamino benzoic acids show potential as corrosion inhibitors for carbon steel in acidic media, important in materials science and engineering (Fouda, El-desoky, & Muhtar, 2008).
Biological Imaging Applications : Certain derivatives are used in biological imaging, offering tools for scientific studies in biology and medicine (Nolan et al., 2006).
Pharmaceutical Research : Phenylamino benzoic acid derivatives are synthesized as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, relevant in pharmaceutical applications (Salem, Schulz, & Hartmann, 2002).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobenzoic acid, indicates that it causes skin and eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Relevant Papers A paper titled “Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids” investigates the polymorphism in 4-phenylamino-benzoic acids . The study synthesizes a series of 4-PABAs varying in the substitution position and pattern, and investigates their polymorphic behavior .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(phenylamino)benzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules. Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including the presence of other drugs or substances.
Properties
IUPAC Name |
2-anilino-4-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKNMBLKUFLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346820 | |
Record name | 4-chloro-2-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19218-88-3 | |
Record name | 4-chloro-2-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19218-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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